Cas no 65195-58-6 ((2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-)
![(2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine- structure](https://it.kuujia.com/scimg/cas/65195-58-6x500.png)
65195-58-6 structure
Nome del prodotto:(2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-
(2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine- Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-
- LogP
- LMPK04000018
- DTXSID601317359
- SCHEMBL2170085
- Q27110136
- CHEBI:29543
- 65195-58-6
- Avermectin B2b
- (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Antibiotic C 076B(sub 2b)
- Antibiotic C 076B2b
- Avermectin Ala, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-23-hydroxy-25-(1-methylethyl)-, (23S)-
-
- Inchi: InChI=1S/C47H72O15/c1-23(2)41-27(6)34(48)21-46(62-41)20-32-17-31(61-46)15-14-25(4)42(24(3)12-11-13-30-22-55-44-39(49)26(5)16-33(45(51)58-32)47(30,44)52)59-38-19-36(54-10)43(29(8)57-38)60-37-18-35(53-9)40(50)28(7)56-37/h11-14,16,23-24,27-29,31-44,48-50,52H,15,17-22H2,1-10H3/b12-11+,25-14+,30-13+/t24-,27-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46-,47+/m0/s1
- Chiave InChI: ZPAKHHSWIYDSBJ-YAGODIQJSA-N
- Sorrisi: CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O
Proprietà calcolate
- Massa esatta: 876.487
- Massa monoisotopica: 876.487
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 62
- Conta legami ruotabili: 7
- Complessità: 1700
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 19
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 190A^2
- XLogP3: 2.8
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 960.4°C at 760 mmHg
- Punto di infiammabilità: 275.1°C
- Indice di rifrazione: 1.573
(2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine- Letteratura correlata
-
H. G. Davies,R. H. Green Nat. Prod. Rep. 1986 3 87
-
2. Structure determination of LL-F28249α, β, γ, and λ, potent antiparasitic macrolides from Streptomyces cyaneogriseus ssp. noncyanogenusGuy T. Carter,Jeanne A. Nietsche,Donald B. Borders J. Chem. Soc. Chem. Commun. 1987 402
-
Bernard J. Rawlings Nat. Prod. Rep. 1997 14 523
-
4. The chemistry of spiroacetals. Enantiospecific synthesis of the spiroacetal units of avermectins B1b and B2bRaymond Baker,Christopher J. Swain,John C. Head J. Chem. Soc. Chem. Commun. 1985 309
-
5. Index pages
65195-58-6 ((2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-) Prodotti correlati
- 2228278-01-9(methyl 3-hydroxy-5-(morpholin-4-yl)pentanoate)
- 2229490-48-4(Tert-butyl 3-(2-oxo-1,3-oxazolidin-4-yl)piperidine-1-carboxylate)
- 533879-29-7(4-(5-bromo-2-chlorobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)
- 1951445-20-7(Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate)
- 1543118-65-5(1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine)
- 1251690-89-7(N-cyclopropyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide)
- 1367447-69-5(4-(4-chloro-2-methylphenyl)pyrrolidin-2-one)
- 2229021-81-0(1-(2-chloro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2171145-29-0(2-({2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)
- 89283-91-0(6-Bromo-3-chloro-4-methylpyridazine)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti
